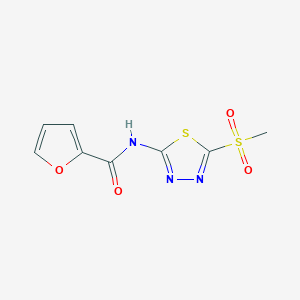

N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Description

N-(5-(Methylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methylsulfonyl group at position 5 and a furan-2-carboxamide moiety at position 2.

Properties

Molecular Formula |

C8H7N3O4S2 |

|---|---|

Molecular Weight |

273.3 g/mol |

IUPAC Name |

N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |

InChI |

InChI=1S/C8H7N3O4S2/c1-17(13,14)8-11-10-7(16-8)9-6(12)5-3-2-4-15-5/h2-4H,1H3,(H,9,10,12) |

InChI Key |

NAEUSPXVOFHFDW-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves the reaction of 5-(methylsulfonyl)-1,3,4-thiadiazole-2-amine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane . The reaction conditions often require stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . These methods also allow for better control over reaction conditions, reducing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The thiadiazole ring can be reduced to form thiadiazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Thiadiazoline derivatives.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial properties against various bacterial strains.

Medicine: Explored for its potential anticancer activity, particularly against certain types of cancer cells.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis . In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and biological activities of compounds sharing the N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide scaffold or analogous substituents:

Key Observations:

Substituent Effects on Activity: The methylsulfonyl group in the target compound contrasts with methylthio (SCH₃) in JMJ . Compound 83c (5-(4-nitrophenyl)) demonstrates potent anti-TB activity, suggesting electron-withdrawing groups (NO₂) enhance efficacy against resistant strains . VEGFR-2 inhibitors (92, 93) with aryl substituents achieve nanomolar IC₅₀ values, highlighting the importance of hydrophobic interactions in kinase inhibition .

Synthetic Flexibility :

- Thiadiazole derivatives are frequently modified at position 5 with sulfides, sulfones, or aryl groups to tune electronic and steric properties .

Pharmacological and Physicochemical Comparisons

- Solubility and Bioavailability : Sulfonyl groups (as in the target compound) improve aqueous solubility compared to sulfide analogues (e.g., JMJ ), which may enhance oral bioavailability.

- Enzyme Inhibition : Methylsulfonyl’s electron-withdrawing nature could mimic nitro or trifluoromethyl groups in enhancing interactions with enzymatic active sites, as seen in 83c (anti-TB) and P2 (anticancer) .

Biological Activity

N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a synthetic compound that incorporates a furan ring and a thiadiazole moiety, notable for its diverse biological activities. The presence of the methylsulfonyl group enhances its pharmacological potential, making it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Key Functional Groups

- Thiadiazole Ring : Known for its broad spectrum of biological activities.

- Furan Ring : Contributes to the compound's reactivity and potential interactions with biological targets.

- Methylsulfonyl Group : Enhances solubility and bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Compounds containing thiadiazole moieties are recognized for their ability to inhibit bacterial cell wall synthesis and interfere with metabolic pathways.

Case Study: Antibacterial Activity

In vitro studies have demonstrated that this compound shows promising antibacterial effects against various strains of bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.125 mg/mL |

| Escherichia coli | 3.125 mg/mL |

| Candida albicans | 6.25 mg/mL |

These results suggest that the compound could serve as a potential lead for developing new antibacterial agents .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Molecular docking studies suggest that it may interact with specific receptors involved in inflammatory responses, potentially leading to reduced inflammation in vivo.

The anti-inflammatory effects are likely due to the compound's ability to inhibit key enzymes involved in the inflammatory cascade. Further research is needed to elucidate the exact biochemical pathways affected by this compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. Variations in substituents on the thiadiazole ring have been shown to enhance or diminish activity against microorganisms.

Comparative Analysis

A comparative analysis with other thiadiazole-containing compounds reveals that:

| Compound | Activity Type | Reference |

|---|---|---|

| Sulfamethizole | Antimicrobial | |

| Acetazolamide | Diuretic | |

| Cefazedone | Antibiotic |

These comparisons highlight how structural modifications can lead to varying degrees of biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.